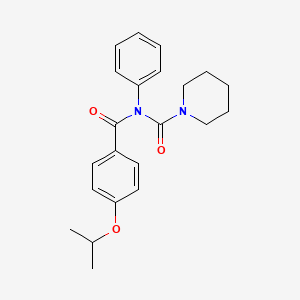

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has explored the potential of various carboxamide derivatives in antitumor activities, focusing on their ability to interact with DNA and inhibit cancer cell growth. For instance, dibenzo[1,4]dioxin-1-carboxamides and 2-phenylbenzimidazole-4-carboxamides have been synthesized and evaluated for antitumor activities, showing promise as DNA-intercalating agents which may act independently of topoisomerase II, suggesting potential utility in overcoming drug resistance in cancer treatment (Lee et al., 1992); (Denny et al., 1990).

Dermal Absorption and Metabolism

The dermal absorption and metabolism of parabens, which share functional similarities with carboxamide derivatives, have been studied, demonstrating the hydrolysis by carboxylesterases to 4-hydroxybenzoic acid. Such studies underscore the significance of understanding the metabolic pathways of carboxamide derivatives upon dermal exposure, which is crucial for assessing their safety and efficacy as pharmaceutical agents (Jewell et al., 2007).

Inhibition of Enzymatic Activity

Carboxamide derivatives have been investigated for their inhibitory effects on enzymes like dihydroorotate dehydrogenase, which plays a pivotal role in the de novo synthesis of pyrimidine nucleotides, essential for immune cell functions. Such inhibitors, including isoxazol and cinchoninic acid derivatives, showcase the potential of carboxamide derivatives in developing immunosuppressive agents (Knecht & Löffler, 1998).

Cytotoxicity and Anticancer Properties

Several studies highlight the synthesis and cytotoxic evaluation of carboxamide derivatives, showing their potential in combating various cancer cell lines. These derivatives demonstrate significant cytotoxicity, offering a foundation for the development of novel anticancer agents (Hassan et al., 2014); (Yar & Ansari, 2009).

Diuretic Activity

Research into biphenyl benzothiazole-2-carboxamide derivatives has uncovered their promising diuretic activity, indicating the versatility of carboxamide derivatives in therapeutic applications beyond oncology (Yar & Ansari, 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-phenyl-N-(4-propan-2-yloxybenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-17(2)27-20-13-11-18(12-14-20)21(25)24(19-9-5-3-6-10-19)22(26)23-15-7-4-8-16-23/h3,5-6,9-14,17H,4,7-8,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJACQCFBCAKYMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2376629.png)

![1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one](/img/structure/B2376631.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2376635.png)

![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)

![Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2376643.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)

![Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2376649.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2376650.png)